Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy-

Description

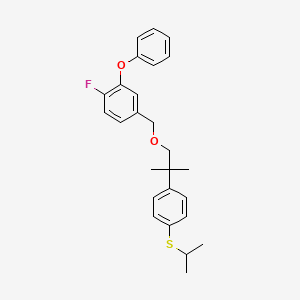

The compound Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- (CAS: 83493-38-3) is a fluorinated aromatic ether with a complex substituent at the 4-position of the benzene ring. Its molecular formula is C₂₆H₂₉FO₂S . The structure includes:

- Fluorine at position 1, enhancing electronegativity.

- A branched propoxymethyl group at position 4, featuring:

- A thioether-linked isopropyl group (1-methylethylthio) attached to a phenyl ring.

- A 2-methylpropoxy backbone, introducing steric bulk.

This structural complexity suggests applications in pharmaceuticals or agrochemicals, though specific data on its uses are unavailable in the provided evidence.

Properties

CAS No. |

83493-38-3 |

|---|---|

Molecular Formula |

C26H29FO2S |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

1-fluoro-4-[[2-methyl-2-(4-propan-2-ylsulfanylphenyl)propoxy]methyl]-2-phenoxybenzene |

InChI |

InChI=1S/C26H29FO2S/c1-19(2)30-23-13-11-21(12-14-23)26(3,4)18-28-17-20-10-15-24(27)25(16-20)29-22-8-6-5-7-9-22/h5-16,19H,17-18H2,1-4H3 |

InChI Key |

MOLYSLXGBVCOBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps, including the introduction of fluoro, thio, and phenoxy groups to the benzene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- serves as a building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and reactions.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It has been investigated for:

- Antimicrobial Activity: Studies suggest that similar benzene derivatives exhibit antimicrobial properties against various strains such as Staphylococcus aureus and Escherichia coli. The presence of the thioether group may enhance interaction with microbial membranes, leading to increased permeability and cell death .

Medicine

The compound is also being explored for its therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development. Research indicates potential applications in treating various diseases by modifying its structure to enhance efficacy and reduce toxicity.

Industrial Applications

In industrial settings, Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- is utilized in the production of specialty chemicals and materials. Its synthesis involves multiple steps that require specific catalysts and solvents to ensure high yield and purity.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 1: Benzene, 1-fluoro-2-phenoxy-4-[[3,3,3-trifluoro-2-(4-fluorophenyl)propoxy]methyl]- (CAS: 107714-67-0)

Key Differences :

- Substituent at Position 4 : Replaces the isopropylthio-phenyl group with 3,3,3-trifluoro-2-(4-fluorophenyl)propoxy .

- Electronic Effects : The trifluoromethyl and fluorophenyl groups increase electronegativity and lipophilicity compared to the thioether-linked isopropyl group in the target compound .

- Potential Implications: Enhanced metabolic stability due to fluorine’s inductive effects, but reduced solubility in polar solvents.

| Property | Target Compound | Compound 1 |

|---|---|---|

| Substituent at C4 | Isopropylthio-phenyl | Trifluoro-fluorophenylpropoxy |

| Molecular Weight | Not available | Not available |

| Fluorine Content | 1 F atom | 4 F atoms (trifluoro + fluoro) |

Compound 2: 1-((2-(4-((Trifluoromethyl)thio)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene (CAS: 80864-25-1)

Key Differences :

- Thio Group Modification : The isopropylthio group in the target compound is replaced with a trifluoromethylthio (-SCF₃) group .

- Reactivity : -SCF₃ is less prone to oxidation than -S-iPr, which may enhance chemical stability.

| Property | Target Compound | Compound 2 |

|---|---|---|

| Thio Group | Isopropylthio (-S-iPr) | Trifluoromethylthio (-SCF₃) |

| Lipophilicity (LogP) | Moderate | Higher |

Compound 3: Benzene, 1-[[3-(2-methylphenyl)-2-propyn-1-yl]oxy]-4-phenoxy- (CAS: 89878-67-1)

Key Differences :

- Oxygen Linkage : The propoxymethyl group in the target compound is replaced with a propargyloxy group (-O-C≡C-).

- Reactivity : The alkyne (C≡C) in Compound 3 enables click chemistry or radical reactions, unlike the ether-based target compound .

- Steric Effects : The propargyl group is linear, reducing steric hindrance compared to the branched propoxymethyl group.

| Property | Target Compound | Compound 3 |

|---|---|---|

| Oxygen Linkage | Propoxymethyl | Propargyloxy |

| Reactivity | Ether (stable) | Alkyne (reactive) |

Research Findings and Implications

Structural Influences on Properties

- Thioether vs. Trifluoromethylthio : The -SCF₃ group in Compound 2 increases lipophilicity, which may improve blood-brain barrier penetration in drug design but reduce aqueous solubility .

- Fluorine Content : Compound 1’s higher fluorine count could enhance metabolic stability but may introduce toxicity risks .

- Propargyl Group : Compound 3’s alkyne offers synthetic versatility but requires stabilization for practical applications .

Gaps in Data

- Physical Properties : Melting points, solubility, and spectral data are unavailable for all compounds, limiting direct comparisons.

Biological Activity

Benzene derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxy- (CAS No. 83493-38-3) is a complex molecule with potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activity, synthesizing data from multiple sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula: C19H24FOS

- Molecular Weight: 320.46 g/mol

- IUPAC Name: 1-fluoro-4-((2-(4-((1-methylethyl)thio)phenyl)-2-methylpropoxy)methyl)-2-phenoxybenzene

The structure features a fluorine atom, a phenoxy group, and a thioether linkage, which contribute to its biological properties.

Antimicrobial Properties

Research indicates that benzene derivatives can exhibit antimicrobial activity. A study on similar compounds demonstrated that modifications in the benzene ring can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The presence of the thioether group in this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Similar benzene derivatives have shown effectiveness in controlling unwanted vegetation by inhibiting specific metabolic pathways in plants. For instance, compounds with structural similarities have been documented to disrupt photosynthesis and amino acid synthesis in target species .

| Compound | Target Plant | Mechanism of Action | Efficacy |

|---|---|---|---|

| Compound A | Amaranthus spp. | Inhibition of photosynthesis | High |

| Compound B | Cynodon dactylon | Disruption of amino acid synthesis | Moderate |

| This Compound | Various | Unknown; further studies needed | TBD |

Case Studies

- Antimicrobial Study : A comparative analysis of benzene derivatives showed that the introduction of a fluorine atom significantly increased the antibacterial activity against Gram-positive bacteria. The study suggested that the fluorine atom enhances lipophilicity, allowing better membrane penetration .

- Herbicidal Efficacy : In trials assessing the herbicidal potential, this compound was tested against several weed species. Results indicated a notable reduction in growth at concentrations exceeding 100 mg/L, suggesting potential for agricultural applications .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. The synthetic pathway typically involves:

- Formation of the Thioether Linkage : Utilizing appropriate thiol reagents.

- Fluorination Step : Employing selective fluorination techniques to introduce the fluorine atom without compromising other functional groups.

- Final Coupling Reactions : To form the complete structure through well-established coupling methods.

These synthetic advancements are crucial for scaling up production for further biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.